Unraveling the Mechanism of Ins018_055: A Novel AI-Developed TNIK Inhibitor for Idiopathic Pulmonary Fibrosis
Unraveling the Mechanism of Ins018_055: A Novel AI-Developed TNIK Inhibitor for Idiopathic Pulmonary Fibrosis
For Immediate Release
This technical whitepaper provides an in-depth analysis of the mechanism of action of Ins018_055, a first-in-class, orally bioavailable small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK) for the treatment of idiopathic pulmonary fibrosis (IPF). Developed by Insilico Medicine utilizing their generative AI platform, Ins018_055 has emerged as a promising therapeutic candidate, currently in Phase II clinical trials. This document, intended for researchers, scientists, and drug development professionals, details the preclinical and clinical findings that elucidate the compound's anti-fibrotic and anti-inflammatory properties.
Core Mechanism of Action: Targeting TNIK to Disrupt Fibrotic Signaling
Idiopathic pulmonary fibrosis is a devastating chronic lung disease characterized by progressive and irreversible scarring of the lung tissue.[1] The pathogenesis of IPF is complex, involving the aberrant activation of multiple signaling pathways that drive the differentiation of fibroblasts into myofibroblasts, leading to excessive deposition of extracellular matrix.
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Transforming Growth Factor-β (TGF-β) pathway: A central mediator of fibrosis, TGF-β signaling promotes myofibroblast differentiation and collagen production.
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Wnt/β-catenin pathway: Dysregulation of this pathway is implicated in fibrotic processes.
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YAP/TAZ pathway: These transcriptional co-activators are involved in mechanotransduction and fibrosis.
Quantitative Efficacy and In Vitro Pharmacology
A series of in vitro studies have quantified the potent inhibitory activity of Ins018_055 against its target and key fibrosis markers. The compound has demonstrated nanomolar efficacy in various cell-based assays.
| Parameter | Cell Line / Target | Value | Reference |
| IC50 | TNIK | 7.8 nM | [3] |
| IC50 | COL1 Expression (LX-2 cells) | 63 nM | [3] |
| IC50 | α-SMA Expression (LX-2 cells) | 123 nM | [3] |
| IC50 | TGF-β-mediated α-SMA Expression (MRC-5 cells) | 27 nM | [3] |
| IC50 | TGF-β-mediated α-SMA Expression (IPF patient fibroblasts) | 50 nM | [3] |
| CC50 | Cytotoxicity (LX-2 cells) | 748.08 µM | [3] |
| Kinetic Solubility (KS) | - | 174 µM | [3] |
| LogD (pH 7.4) | - | 2.82 | [3] |
In Vivo Preclinical Efficacy
The anti-fibrotic potential of Ins018_055 has been validated in established animal models of pulmonary fibrosis. The bleomycin-induced lung fibrosis model is a widely used and well-characterized preclinical model that mimics key features of human IPF.
Bleomycin-Induced Lung Fibrosis Model (Mouse)
In a mouse model of bleomycin-induced lung fibrosis, oral administration of Ins018_055 resulted in a significant reduction in fibrotic areas by more than 50% and a notable improvement in lung function.[3]
| Parameter | Vehicle | Ins018_055 (3 mg/kg, BID) | Ins018_055 (10 mg/kg, BID) | Ins018_055 (30 mg/kg, BID) | Nintedanib (60 mg/kg, QD) | Reference |
| Masson's Trichrome Staining (p-value vs. vehicle) | - | 0.0233 | 0.0004 | 0.0004 | <0.0001 | [4] |
| Modified Ashcroft Score (p-value vs. vehicle) | - | 0.1021 | 0.0071 | 0.004 | 0.0001 | [4] |
| α-SMA IHC (p-value vs. vehicle) | - | ≤0.0001 | ≤0.0001 | ≤0.0001 | ≤0.0001 | [4] |
| Collagen I IHC (p-value vs. vehicle) | - | ≤0.0001 | ≤0.0001 | ≤0.0001 | ≤0.0001 | [4] |
Bleomycin-Induced Lung Fibrosis Model (Rat - Inhalation)
To explore alternative delivery routes, Ins018_055 was also evaluated via inhalation in a rat model of bleomycin-induced lung fibrosis. The results demonstrated a significant improvement in lung function parameters.
| Parameter | Model Control | Ins018_055 (0.1 mg/ml) | Ins018_055 (0.3 mg/ml) | Ins018_055 (1 mg/ml) | Ins018_055 (6 mg/ml) | Pirfenidone (350 mg/kg, oral) | Reference |
| Forced Vital Capacity (FVC) (p-value vs. model control) | - | <0.001 | <0.001 | <0.001 | <0.001 | <0.001 | [5] |
| Airway Resistance (RL) (p-value vs. model control) | - | <0.001 | 0.0062 | <0.001 | 0.0336 | <0.001 | [5] |
| Pulmonary Compliance (Cdyn) (p-value vs. model control) | - | <0.001 | 0.002 | <0.001 | <0.001 | <0.001 | [5] |
Pharmacokinetics and Safety Profile
Pharmacokinetic studies in multiple species have demonstrated favorable properties of Ins018_055 for oral administration.
| Species | Administration | Dose | Cmax (ng/mL) | tmax (h) | Bioavailability (F) | Half-life (t1/2) (h) | Clearance (mL/min/kg) | Reference |
| Mouse | Oral | 30 mg/kg | 1010 | 0.25 | 44% | - | - | [3] |
| Dog | Oral | 10 mg/kg | 536 | 0.708 | 22% | - | - | [3] |
| Mouse | Intravenous | - | - | - | - | 1.22 | 123.5 | [3] |
| Dog | Intravenous | - | - | - | - | 1.65 | 32.2 | [3] |
Phase I clinical trials in healthy volunteers have shown that Ins018_055 is generally safe and well-tolerated.[1]
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of Ins018_055 against TNIK was determined using a standard in vitro kinase assay. The assay measures the phosphorylation of a substrate peptide by the TNIK enzyme in the presence of varying concentrations of the inhibitor. The IC50 value was calculated from the dose-response curve.
Cell-Based Assays for Fibrosis Markers
Human lung fibroblast cell lines (MRC-5) and primary fibroblasts from IPF patients were used to assess the effect of Ins018_055 on myofibroblast differentiation.[3] Cells were stimulated with TGF-β to induce the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen type I (COL1). The expression levels of these markers were quantified by western blotting or immunofluorescence following treatment with Ins018_055 at various concentrations.
Bleomycin-Induced Lung Fibrosis Animal Model
Animals: Male C57BL/6 mice or Sprague Dawley rats were used.[4][5]
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) was administered to induce lung injury and subsequent fibrosis.[6]
Treatment: Ins018_055 was administered orally (in mice) or via inhalation (in rats) daily for a specified period (e.g., 21 days in mice).[4][5]
Endpoints:
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Lung Function: Measured using techniques such as whole-body plethysmography (Penh) in mice or forced oscillation technique in rats to assess parameters like Forced Vital Capacity (FVC), airway resistance, and pulmonary compliance.[4][5]
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Histopathology: Lung tissue was collected, fixed, and stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using the modified Ashcroft scoring system.[4]
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Immunohistochemistry (IHC): Staining for fibrosis markers such as α-SMA and Collagen I was performed to quantify their expression in the lung tissue.[4]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
Signaling Pathway of Ins018_055 in IPF
Caption: Ins018_055 inhibits TNIK, a key node in pro-fibrotic signaling pathways.
Experimental Workflow for Preclinical Evaluation
Caption: A streamlined workflow for the preclinical assessment of Ins018_055.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
